![molecular formula C13H17FN4 B2741760 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2202520-97-4](/img/structure/B2741760.png)
2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles, such as 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, can be carried out by the 1,3-dipolar cycloaddition reaction of azomethine ylides and maleimides. The corresponding azomethine ylides could be thermally generated from aziridines derived from 3,5-disubstituted 1,2,4-oxadiazoles .Scientific Research Applications
Antibacterial Activity
A study by Bouzard et al. (1992) explored the antibacterial activities of fluoronaphthyridines, which include structural elements similar to 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. They found that certain substitutions on these compounds significantly enhanced both in vitro and in vivo antibacterial activities, suggesting potential applications in developing new antibacterial agents (Bouzard et al., 1992).
Chemosensor Development
Maity and Govindaraju (2010) reported on a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesised through click chemistry, that acts as a selective chemosensor for Al(3+) ions. This indicates the potential use of related structures in the development of selective and sensitive sensors for specific ions (Maity & Govindaraju, 2010).
P2X7 Antagonists for Mood Disorders
Chrovian et al. (2018) developed novel P2X7 antagonists featuring a structure related to 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. These compounds showed promising results for the treatment of mood disorders, indicating potential therapeutic applications in this area (Chrovian et al., 2018).
DNA Interaction and Antimicrobial Properties
Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with pendant arms structurally similar to 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. These compounds demonstrated significant growth inhibitory effects on E. coli and B. cereus, suggesting potential as antimicrobial agents. Additionally, their interaction with DNA points towards applications in biochemistry and molecular biology (Öztürk et al., 2019).
Synthesis of Antifungal Agents
Butters et al. (2001) described the synthesis of voriconazole, an antifungal agent, using a process that involves structural elements akin to 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole. This illustrates the potential use of similar structures in the synthesis of medically significant compounds (Butters et al., 2001).
properties
IUPAC Name |
2-cyclopropyl-5-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLPUFIQZRQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

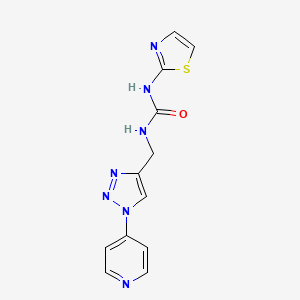
![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)
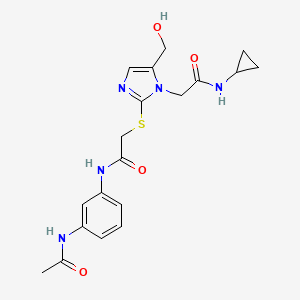
![3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2741680.png)
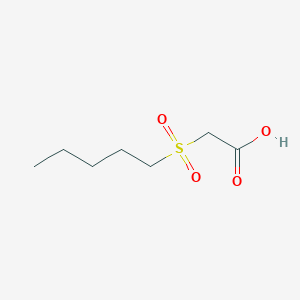
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)
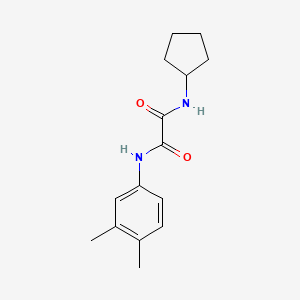
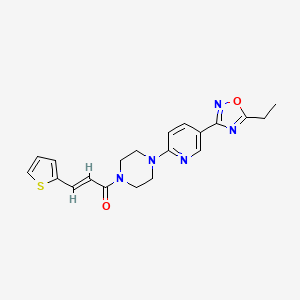
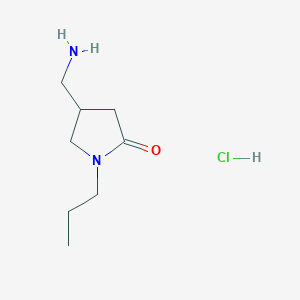
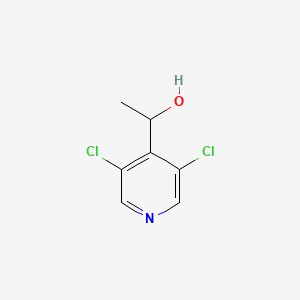
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)